molecular formula C18H21NO2S2 B2717442 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1797605-12-9

2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2717442
CAS No.: 1797605-12-9
M. Wt: 347.49
InChI Key: DTEQPZPBPYJBSE-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)benzoic acid with oxan-4-ylamine and thiophen-2-ylmethanamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and bases like triethylamine. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: The compound may find applications in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiophene and benzamide groups suggests potential interactions with aromatic binding sites, while the oxan-4-yl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide include:

    2-(methylsulfanyl)-N-(oxan-4-yl)benzamide: Lacks the thiophen-2-ylmethyl group, which may affect its biological activity and chemical reactivity.

    N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the methylsulfanyl group, potentially altering its solubility and interaction with molecular targets.

    2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the oxan-4-yl group, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in the combination of these functional groups, which can provide a balance of chemical reactivity, biological activity, and physical properties.

Biological Activity

The compound 2-(methylsulfanyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide , also referred to by its IUPAC name, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

The molecular formula for this compound is C18H21NO2S2C_{18}H_{21}NO_2S_2, with a molecular weight of 347.5 g/mol. The compound features a complex structure that includes a methylsulfanyl group, an oxane ring, and a thiophene moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H21NO2S2
Molecular Weight347.5 g/mol
IUPAC NameThis compound
CAS Number2097890-18-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the introduction of the methylsulfanyl group through nucleophilic substitution followed by coupling reactions to introduce the oxane and thiophene moieties. Optimizing these synthetic routes is crucial for scalability and efficiency in industrial applications .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and methylsulfanyl groups have been shown to possess antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae at concentrations as low as 1 µg/mL . This suggests that this compound may exhibit comparable activities.

Anticancer Potential

The compound's unique structural attributes may also contribute to anticancer properties. Similar benzamide derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the oxane moiety is believed to enhance these effects by facilitating better interaction with cellular targets .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial properties of structurally related compounds, demonstrating strong activity against Salmonella typhi and moderate activity against other strains. The potential for this compound to exhibit similar effects warrants further investigation .
  • Docking Studies : Computational docking studies have been employed to predict the binding affinity of this compound with various protein targets, indicating promising interactions that could translate into therapeutic efficacy .

Properties

IUPAC Name

2-methylsulfanyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c1-22-17-7-3-2-6-16(17)18(20)19(13-15-5-4-12-23-15)14-8-10-21-11-9-14/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEQPZPBPYJBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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